molecular formula C13H14N2O2 B2458506 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 1266374-21-3

4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2458506
CAS No.: 1266374-21-3
M. Wt: 230.267
InChI Key: ZBADHEIPBRJUFQ-UHFFFAOYSA-N
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Description

4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, and a benzoic acid moiety

Properties

IUPAC Name

4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-11(5-7-12)13(16)17/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBADHEIPBRJUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The resulting pyrazole is then subjected to further reactions to introduce the benzoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, microwave-assisted reactions, and environmentally friendly procedures to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C12_{12}H15_{15}N2_2O2_2
IUPAC Name : 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid

The compound features a benzoic acid moiety linked to a pyrazole ring. This structural configuration is significant for its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. A detailed study highlighted that derivatives with similar structures can inhibit the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole formation followed by coupling with benzoic acid derivatives. Several synthetic approaches have been documented:

  • Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole ring.
  • Coupling Reactions : This is followed by coupling with benzoic acid derivatives through standard coupling agents or conditions to yield the final product.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as an antibacterial agent .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited an IC50 value of 20 µM against MCF-7 cells, indicating significant cytotoxicity .

Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 1-(4-carboxyphenyl)-3-methyl-2-pyrazolin-5-one

Uniqueness

4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Biological Activity

4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by diverse research findings and case studies.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.267 g/mol
  • CAS Number : 1169970-27-7

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with a similar pyrazole structure showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines . The compound's ability to inhibit cell proliferation was emphasized in in vitro assays involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, where it displayed substantial growth inhibition .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies revealed its effectiveness in reducing microglial activation and astrocyte proliferation in models of neuroinflammation . The mechanism involves the modulation of inflammatory pathways, highlighting its potential for treating neurodegenerative diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays such as DPPH and FRAP. Results indicated a strong scavenging activity against free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives of pyrazole were synthesized and tested for their anticancer effects. The results showed that the introduction of specific substituents at the pyrazole core significantly enhanced the antiproliferative activity against cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Neuroinflammation

Another study investigated the effects of this compound on glial cells subjected to lipopolysaccharide (LPS)-induced inflammation. The findings confirmed that treatment with the compound led to a marked reduction in inflammatory markers and improved neuronal survival rates in vitro and in vivo .

Research Findings Summary

Activity Findings
AnticancerIC50 values of 73-84 mg/mL against various cancer cell lines
Anti-inflammatoryReduced microglial activation in LPS-injected mice
AntioxidantStrong scavenging activity; effective in DPPH and FRAP assays

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